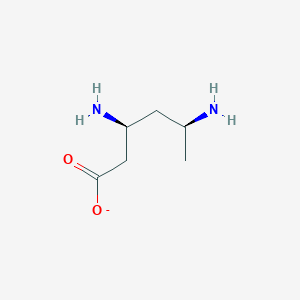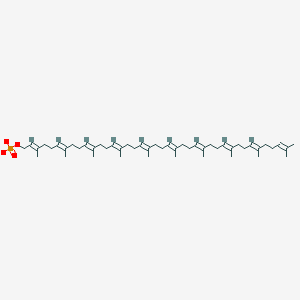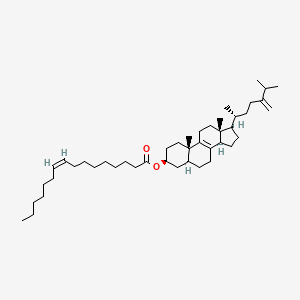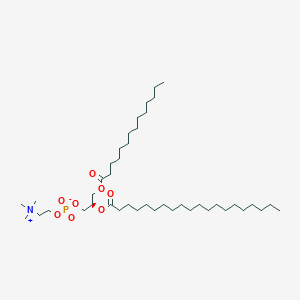
L-erythro-3,5-diaminohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,5-diaminohexanoate is a diamino acid anion that is the conjugate base of (3S,5S)-3,5-diaminohexanoic acid, obtained by deprotonation of the carboxy group. It derives from a hexanoate. It is a conjugate base of a (3S,5S)-3,5-diaminohexanoic acid.
Aplicaciones Científicas De Investigación
Enzymatic Properties and Utilization
L-erythro-3,5-diaminohexanoate is studied for its enzymatic properties and utilization in various biochemical processes. A DPN-dependent dehydrogenase catalyzing the oxidative deamination of L-erythro-3,5-diaminohexanoate to 3-keto-5-aminohexanoate was identified in Clostridium SB4. This enzyme is highly specific, making it useful for the identification and quantitative estimation of L-erythro-3,5-diaminohexanoate and its oxidation product (Baker, Jeng, & Barker, 1972). Another study found an aerobic Brevibacterium that grows on dl-erythro-3, 5-diaminohexanoate as a sole carbon, nitrogen, and energy source, furthering our understanding of its metabolic importance (Hong & Barker, 1972).
Biocatalysis in Amino Acid Synthesis
The compound is a key player in biocatalysis, particularly in the synthesis of β-amino acids. A study demonstrated the engineering of L-erythro-3,5-diaminohexanoate dehydrogenase for the synthesis of β-amino acids via reductive amination of β-keto acids. This development marks a new avenue for chiral β-amino acid synthesis, highlighting its significance in biochemical manufacturing (Zhang et al., 2015).
Analytical Biochemistry Applications
In analytical biochemistry, the amino acid analyzer is used for the separation, identification, and estimation of uncommon dibasic amino acids, including L-erythro-3,5-diaminohexanoate. This approach is essential for understanding the biochemical properties and distribution of these rare amino acids (Herbst, Baltimore, Bozler, & Barker, 1974).
Insights into Molecular Mechanisms and Structural Studies
The molecular mechanisms and structures of enzymes involved in L-erythro-3,5-diaminohexanoate metabolism have been explored. For example, the crystal structures of L-erythro-3,5-diaminohexanoate dehydrogenase variants were studied, providing insights into the substrate binding and catalytic mechanism. This information is critical for rational engineering and the design of more efficient enzymes for amino acid synthesis (Liu et al., 2021).
Propiedades
Nombre del producto |
L-erythro-3,5-diaminohexanoate |
|---|---|
Fórmula molecular |
C6H13N2O2- |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-diaminohexanoate |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p-1/t4-,5-/m0/s1 |
Clave InChI |
NGDLSXMSQYUVSJ-WHFBIAKZSA-M |
SMILES isomérico |
C[C@@H](C[C@@H](CC(=O)[O-])N)N |
SMILES |
CC(CC(CC(=O)[O-])N)N |
SMILES canónico |
CC(CC(CC(=O)[O-])N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)
![8-(4-fluorophenyl)-N-{(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyheptadecyl}octanamide](/img/structure/B1262641.png)